![molecular formula C11H14O4S B054683 Oxetan-2-ylmethyl 4-methylbenzenesulfonate CAS No. 115845-51-7](/img/structure/B54683.png)
Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Overview
Description
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a specialty chemical with the CAS number 115845-51-7 . It is used in various applications including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of Oxetan-2-ylmethyl 4-methylbenzenesulfonate is represented by the linear formula C11H14O4S . The InChI code for this compound is 1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 .Physical And Chemical Properties Analysis
Oxetan-2-ylmethyl 4-methylbenzenesulfonate has a molecular weight of 242.3 . It has a boiling point of 383.817°C at 760 mmHg . The compound is a solid at room temperature . Its flash point is 185.926°C . The compound has a density of 1.263g/cm3 .Scientific Research Applications
Synthesis of Other Compounds
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is used in the synthesis of other chemical compounds. For instance, it is used to produce Toluene-4-sulfonic acid oxetan-2-ylmethyl ester .
Fluorescent Labeling Reagent
This compound has been designed and synthesized as a novel fluorescent labeling reagent. It has been successfully used to label twenty-six fatty acids (C5–C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .
Determination of Free Fatty Acids
The compound has been used in the sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf samples by high performance liquid chromatography with fluorescence detection .
Medicine
Oxetan-2-ylmethyl 4-methylbenzenesulfonate is also used in medicine . However, the specific applications in this field are not detailed in the sources.
Research
This compound is used in various research studies, particularly in the field of organic chemistry .
Safety and Hazards
The safety information for Oxetan-2-ylmethyl 4-methylbenzenesulfonate indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILSHSVRRBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552656 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
CAS RN |
115845-51-7 | |
Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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